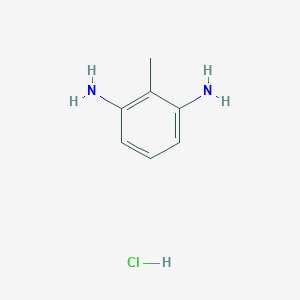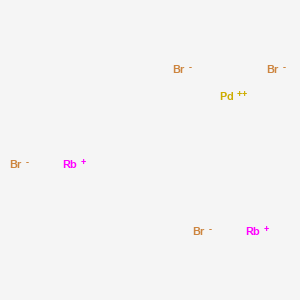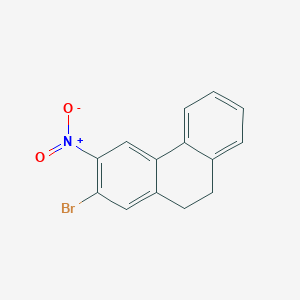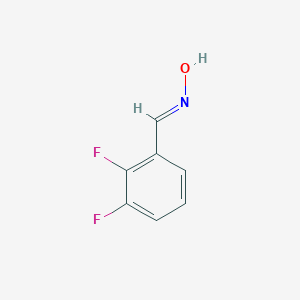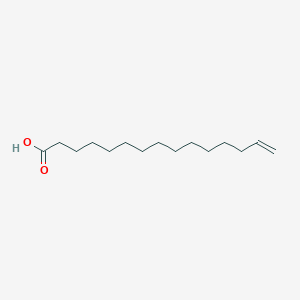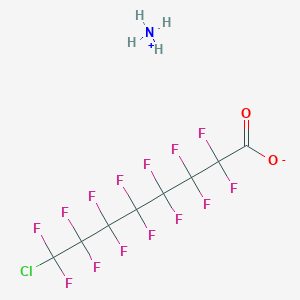
Ammonium 8-chlorotetradecafluorooctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium 8-chlorotetradecafluorooctanoate (commonly known as C8) is a synthetic compound that has been widely used in various industrial and commercial applications. It belongs to the family of perfluoroalkyl substances (PFAS), which are highly persistent and bioaccumulative in the environment. Despite its widespread use, the potential health effects of C8 have been a subject of intense scientific debate in recent years.
作用機序
The mechanism of action of C8 is not fully understood, but it is believed to involve the disruption of cellular membranes and the alteration of cellular signaling pathways. C8 can bind to proteins and enzymes in the body, leading to the inhibition of their normal functions. It can also interfere with the metabolism of lipids and hormones, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
C8 has been shown to have a wide range of biochemical and physiological effects in animal and human studies. It can accumulate in various organs, such as the liver, kidney, and brain, and can persist in the body for many years. C8 has been associated with several adverse health outcomes, including liver damage, thyroid disease, immune dysfunction, and cancer.
実験室実験の利点と制限
C8 has several advantages for lab experiments, including its stability, solubility, and availability. It can be easily synthesized and purified, and its unique physicochemical properties make it an ideal candidate for many research applications. However, C8 also has several limitations, such as its toxicity and potential health effects. Researchers must take appropriate precautions when handling C8 and must follow strict safety guidelines to minimize the risks of exposure.
将来の方向性
There are several future directions for research on C8, including the development of new synthesis methods, the investigation of its potential health effects, and the exploration of its environmental fate and transport. Researchers are also exploring the use of C8 as a potential drug delivery system and as a tool for studying cellular signaling pathways. As the scientific understanding of C8 continues to evolve, it is likely that new applications and research directions will emerge.
Conclusion
In conclusion, C8 is a synthetic compound that has been widely used in various industrial and commercial applications. Its unique physicochemical properties make it an ideal candidate for many research applications, but its potential health effects have been a subject of intense scientific debate. Further research is needed to fully understand the mechanism of action of C8 and its potential health effects. Researchers must take appropriate precautions when handling C8 and must follow strict safety guidelines to minimize the risks of exposure.
合成法
C8 can be synthesized by reacting perfluorooctanoic acid (PFOA) with ammonium hydroxide. The reaction takes place in a closed system under high temperature and pressure conditions. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
科学的研究の応用
C8 has been extensively studied in various scientific fields, including environmental science, toxicology, and pharmacology. Its unique physicochemical properties, such as high stability and hydrophobicity, make it an ideal candidate for many research applications. For example, C8 has been used as a surfactant in the production of fluoropolymers, such as Teflon. It has also been used as a wetting agent in the textile industry and as a fire retardant in the production of electronic components.
特性
CAS番号 |
16557-94-1 |
|---|---|
製品名 |
Ammonium 8-chlorotetradecafluorooctanoate |
分子式 |
C8H4ClF14NO2 |
分子量 |
447.55 g/mol |
IUPAC名 |
azanium;8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoate |
InChI |
InChI=1S/C8HClF14O2.H3N/c9-8(22,23)7(20,21)6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(24)25;/h(H,24,25);1H3 |
InChIキー |
VQMQRMGKPBLNMC-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
正規SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |
その他のCAS番号 |
16557-94-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



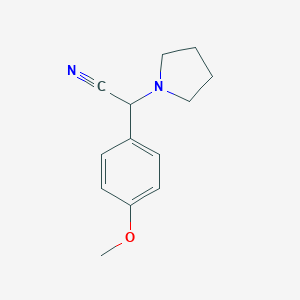
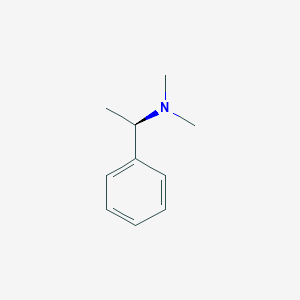
![3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B102583.png)

